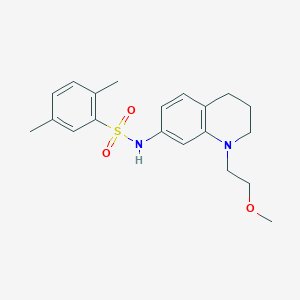

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a 2,5-dimethylbenzenesulfonamide moiety at the 7-position. Its structure combines the rigidity of the tetrahydroquinoline scaffold with the sulfonamide group’s hydrogen-bonding and electronic properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-6-7-16(2)20(13-15)26(23,24)21-18-9-8-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPSVPVKJJBREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline structure.

Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the tetrahydroquinoline nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step is the sulfonylation of the tetrahydroquinoline derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.

Medicine

Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. The tetrahydroquinoline core can interact with various biological pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Research Findings and Limitations

- Antimicrobial Activity : While IIIa shows moderate activity against S. aureus (MIC = 8 µg/mL), the target compound’s lack of a chlorine or hydroxy group may diminish such effects .

- Enzyme Inhibition: Tetrahydroquinoline sulfonamides are known carbonic anhydrase inhibitors. The 2-methoxyethyl group’s steric bulk may reduce efficacy compared to smaller substituents (e.g., methyl or hydrogen).

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydroquinoline core linked to a sulfonamide group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be characterized by the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 374.5 g/mol

The compound's structure includes:

- A tetrahydroquinoline moiety which is known for its pharmacological properties.

- A sulfonamide group that enhances its biological activity.

- A dimethyl-substituted benzene ring which increases solubility and reactivity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor activity. Specifically, studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies demonstrated that tetrahydroquinoline derivatives can induce apoptosis in lung cancer cell lines such as A549 and HCC827. The cytotoxic effects were measured using MTS assays to determine cell viability and BrdU assays to assess proliferation rates .

Antimicrobial Properties

The sulfonamide group in the compound is associated with antimicrobial activity. Compounds similar to this compound have shown effectiveness against bacterial strains like E. coli and S. aureus. The mechanism often involves inhibition of bacterial folic acid synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis of this sulfonamide-tetrahydroquinoline hybrid requires precise control of reaction conditions. Key steps include:

- Coupling reactions : Use of triethylamine as a base to deprotonate intermediates and dichloromethane as a solvent for sulfonamide bond formation .

- Temperature optimization : Maintaining 0–5°C during sulfonylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (petroleum ether/ethyl acetate) to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological validation involves:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl and dimethyl groups) .

- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error .

- X-ray crystallography : Resolving stereochemistry of the tetrahydroquinoline ring, if single crystals are obtainable .

Q. What solvent systems are optimal for its solubility and reactivity in further derivatization?

- Polar aprotic solvents (DMF, DMSO) enhance solubility for sulfonamide reactions .

- Low-polarity solvents (toluene, dichloromethane) are preferred for Friedel-Crafts alkylation of the tetrahydroquinoline core .

Q. What are the standard protocols for assessing its stability under experimental storage conditions?

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .

- Light sensitivity : Use amber vials to prevent photodegradation of the sulfonamide group .

Q. How can researchers mitigate byproduct formation during its synthesis?

- Stepwise addition of reagents : Slow addition of sulfonyl chlorides to avoid exothermic side reactions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during tetrahydroquinoline functionalization .

Advanced Research Questions

Q. What computational strategies can predict its binding affinity to biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like carbonic anhydrase, using crystal structures (PDB: 4A7) for validation .

- QM/MM simulations : Analyze electronic effects of the 2,5-dimethylbenzenesulfonamide moiety on binding .

Q. How can contradictions in pharmacological data (e.g., IC variability) be resolved?

- Triplicate assays : Repeat enzyme inhibition studies under standardized conditions (pH 7.4, 37°C) to assess reproducibility .

- Meta-analysis : Compare results with structurally analogous sulfonamides (e.g., N-(1-benzyl derivatives) to identify substituent-dependent trends .

Q. What advanced spectroscopic techniques elucidate its dynamic behavior in solution?

- 2D NOESY NMR : Detect spatial proximity between methoxyethyl and tetrahydroquinoline protons .

- Variable-temperature NMR : Study conformational flexibility of the 1,2,3,4-tetrahydroquinoline ring .

Q. How does stereochemistry at the 1-(2-methoxyethyl) position influence biological activity?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers .

- Enantioselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to generate stereoisomers for comparative bioassays .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.